

Physical and chemical properties of 2-Bromo-4,5-difluorobenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-4,5-difluorobenzaldehyde

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An In-depth Technical Guide to **2-Bromo-4,5-difluorobenzaldehyde**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract: **2-Bromo-4,5-difluorobenzaldehyde** is a key trifunctional aromatic building block, indispensable in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic placement of an aldehyde, a bromine atom, and two fluorine atoms on a benzene ring offers a versatile platform for complex molecular engineering. The aldehyde group serves as a point for chain extension and heterocycle formation, the bromo substituent is a prime handle for metal-catalyzed cross-coupling reactions, and the difluoro pattern modulates the electronic properties, metabolic stability, and binding affinity of target molecules. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its core reactivity, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

Physicochemical and Structural Data

2-Bromo-4,5-difluorobenzaldehyde is typically a white to off-white crystalline solid at room temperature.[1][2] Its structural and physical properties are summarized below. The strategic arrangement of substituents makes it a valuable intermediate in organic synthesis.[3]

Property	Value	Source(s)
IUPAC Name	2-bromo-4,5-difluorobenzaldehyde	[4]
CAS Number	476620-54-9	[4]
Molecular Formula	C ₇ H ₃ BrF ₂ O	[4]
Molecular Weight	221.00 g/mol	[5]
Appearance	White crystalline powder	[1]
Melting Point	51-53 °C	[1]
Purity (Typical)	>97.5% (HPLC)	[4]
Storage	Room temperature, under inert atmosphere	[6]

Spectroscopic Characterization

A definitive structural confirmation of **2-Bromo-4,5-difluorobenzaldehyde** relies on a combination of spectroscopic techniques. While a dedicated public spectral library for this specific isomer is sparse, its signature can be reliably predicted based on the analysis of its functional groups and data from closely related analogues.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the downfield aldehyde region.

- Aldehyde Proton (CHO): A singlet is expected around δ 10.2-10.4 ppm. This significant downfield shift is characteristic of aldehyde protons.
- Aromatic Protons (Ar-H): Two distinct signals are anticipated between δ 7.5-8.0 ppm.
 - The proton at C6 (adjacent to the bromine) will appear as a doublet of doublets, split by the adjacent proton at C3 and the fluorine at C5.

- The proton at C3 will also be a doublet of doublets, split by the proton at C6 and the fluorine at C4. The precise coupling constants (J-values) will be critical for unambiguous assignment. For example, the spectrum of the related 2,5-difluorobenzaldehyde shows aromatic protons in this region.^[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct carbon signals. The fluorine substituents will cause characteristic splitting (C-F coupling).

- Carbonyl Carbon (C=O): A signal is expected around δ 188-192 ppm.
- Aromatic Carbons (C-F): The carbons directly attached to fluorine (C4 and C5) will appear as doublets with large ¹JCF coupling constants, typically in the range of 240-260 Hz.
- Aromatic Carbons (C-Br & C-CHO): The carbons attached to the bromine and aldehyde groups (C2 and C1) will be influenced by both the substituent and the adjacent fluorines, showing smaller coupling constants.
- Aromatic Carbons (C-H): The carbons bonded to hydrogen (C3 and C6) will also exhibit splitting due to coupling with the fluorine atoms. Data for similar compounds like 2-fluorobenzaldehyde can provide reference values for these couplings.^[8]

FT-IR Spectroscopy

The Infrared spectrum provides clear evidence for the key functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a hallmark of an aromatic aldehyde.
- C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
- C-F Stretch: Strong absorption bands between 1100-1300 cm⁻¹ are characteristic of aryl-fluorine bonds.
- Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

- C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically below 700 cm^{-1} . Analysis of related brominated and chlorinated benzaldehydes confirms these characteristic absorption regions.^{[9][10]}

Mass Spectrometry

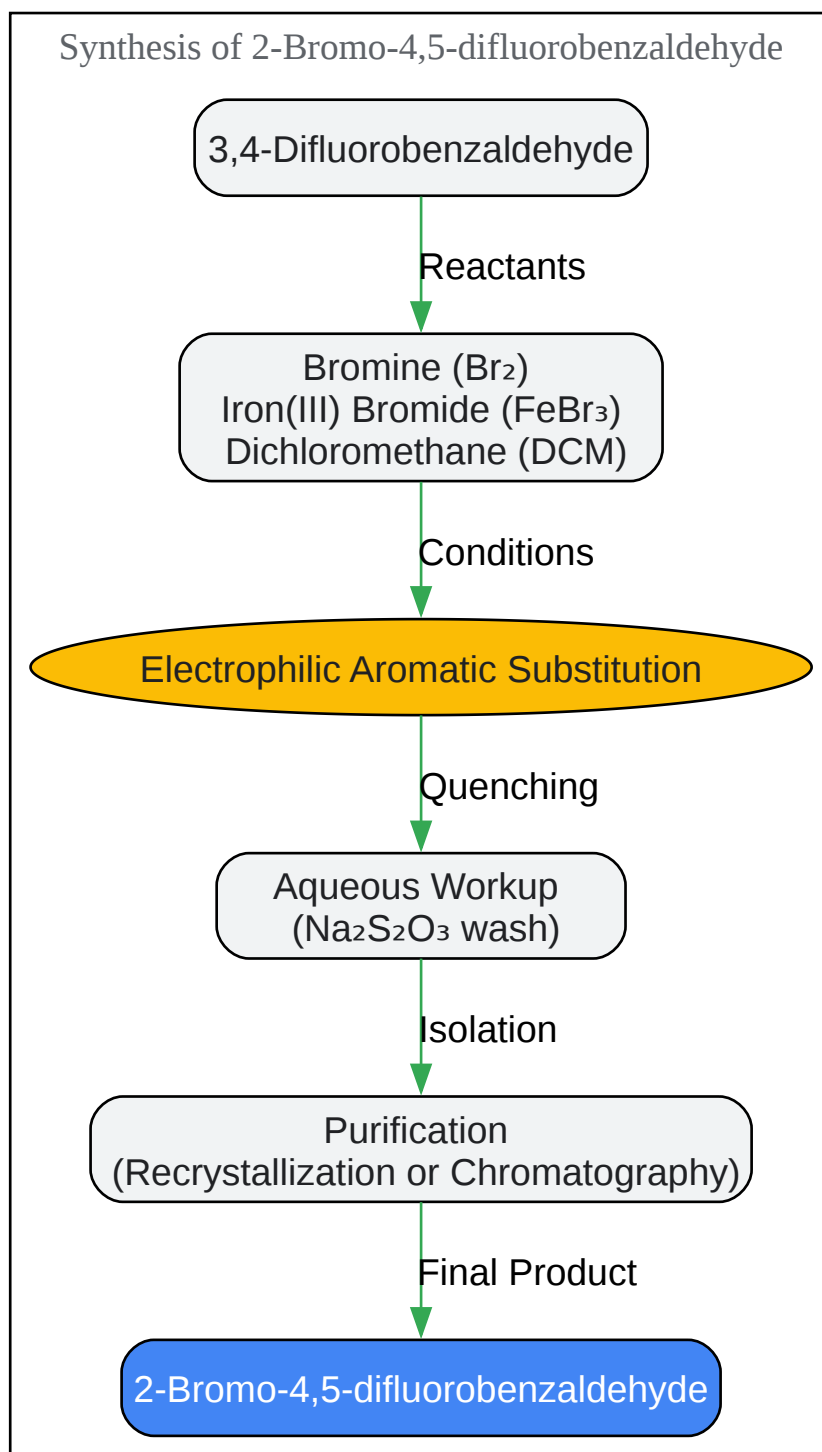
Electron Ionization Mass Spectrometry (EI-MS) will show a distinct molecular ion peak and a predictable fragmentation pattern.

- Molecular Ion (M^+): A prominent feature will be the isotopic cluster for the molecular ion due to the presence of one bromine atom. Peaks of nearly equal intensity will be observed at m/z 220 (for ^{79}Br) and m/z 222 (for ^{81}Br). This $M/M+2$ pattern is a definitive indicator of a monobrominated compound.^[11]
- Key Fragments:
 - $[M-H]^+$ (m/z 219/221): Loss of the aldehydic hydrogen.
 - $[M-CHO]^+$ (m/z 191/193): Loss of the formyl radical, a common fragmentation pathway for benzaldehydes.
 - $[M-Br]^+$ (m/z 141): Loss of the bromine atom, resulting in a difluorobenzaldehyde cation.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a robust and scalable method involves the direct electrophilic bromination of a commercially available precursor, 3,4-difluorobenzaldehyde. This approach is predicated on the ortho-directing effect of the aldehyde group and the established procedures for aromatic bromination.

Proposed Synthetic Workflow



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Caption: Proposed synthesis workflow for **2-Bromo-4,5-difluorobenzaldehyde**.

Experimental Protocol: Synthesis

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3,4-difluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
- **Catalyst Addition:** Add anhydrous iron(III) bromide (FeBr_3 , 0.1 eq) to the stirred solution. The FeBr_3 acts as a Lewis acid catalyst to polarize the bromine molecule, generating the electrophile.
- **Bromination:** Add a solution of bromine (Br_2 , 1.1 eq) in DCM dropwise via the addition funnel over 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will typically turn reddish-brown.
- **Reaction Monitoring:** Allow the reaction to stir at 0-5 °C for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
- **Quenching and Workup:** Once the reaction is complete, slowly pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). This step quenches the excess bromine.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
- **Washing:** Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO_3) solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

- **Recrystallization:** Dissolve the crude solid in a minimal amount of hot hexanes or a hexane/ethyl acetate mixture. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.

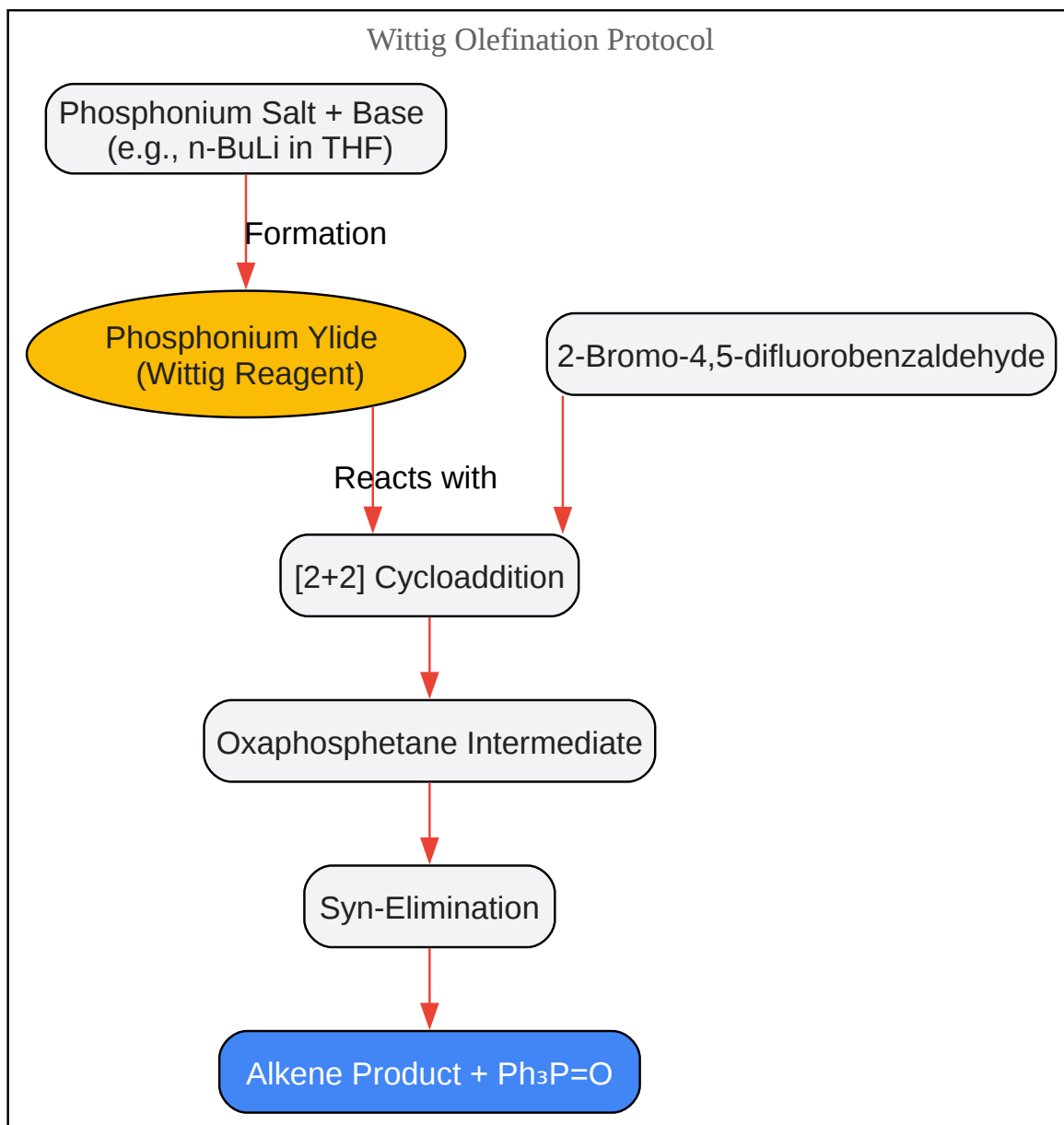
- Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with a hexane/ethyl acetate gradient as the eluent.

Chemical Reactivity and Synthetic Applications

The utility of **2-Bromo-4,5-difluorobenzaldehyde** stems from the distinct reactivity of its aldehyde and aryl bromide functionalities. The electron-withdrawing nature of the fluorine atoms and the aldehyde group deactivates the aromatic ring towards further electrophilic substitution but enhances the reactivity of the C-Br bond in cross-coupling reactions.^[12]

Reactions of the Aldehyde Group: Wittig Olefination

The aldehyde is readily converted into an alkene via the Wittig reaction, a powerful method for C=C bond formation.^{[13][14]} This reaction is fundamental for extending carbon chains and building complex molecular scaffolds.



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Caption: Key steps in the Wittig olefination of an aldehyde.

Exemplary Protocol: Wittig Reaction

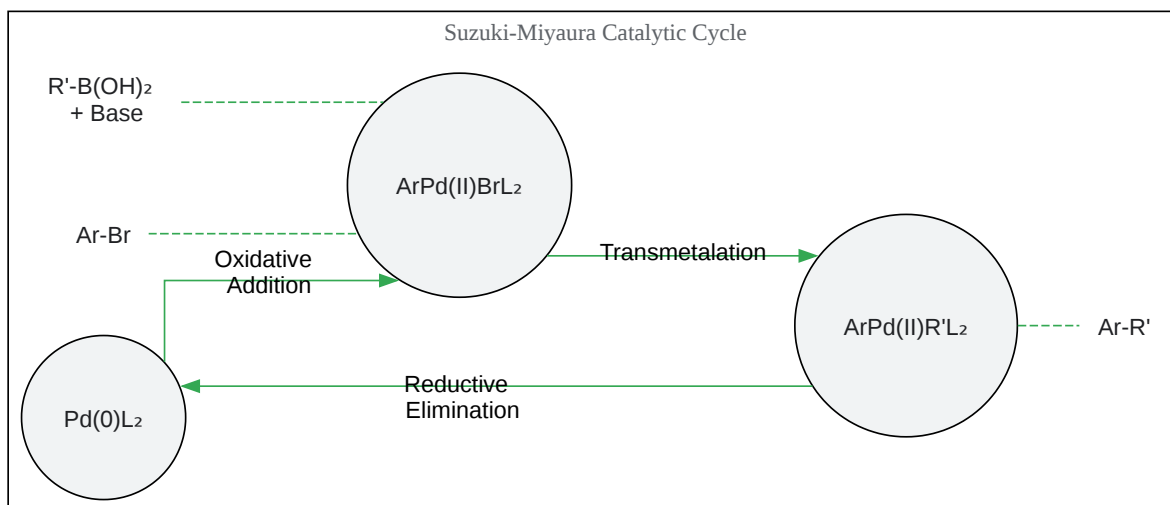
- **Ylide Generation:** In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0

°C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting orange-red solution for 1 hour at this temperature.

- Aldehyde Addition: Add a solution of **2-Bromo-4,5-difluorobenzaldehyde** (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.
- Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether (3x).
- Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting crude oil by flash chromatography to yield the corresponding styrene derivative.

Reactions of the Aryl Bromide: Suzuki-Miyaura Cross-Coupling

The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^{[15][16]} This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron species, and it is one of the most widely used reactions in modern drug discovery.^[17]



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